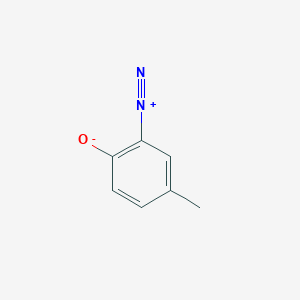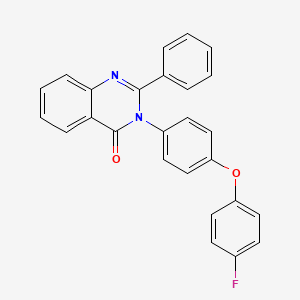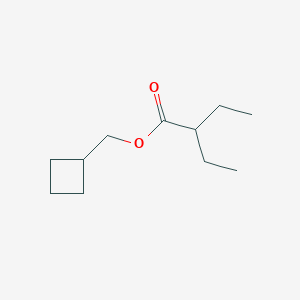
Cyclobutylmethyl 2-ethylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutylmethyl 2-ethylbutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, specifically, is characterized by the presence of a cyclobutylmethyl group attached to a 2-ethylbutanoate moiety. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutylmethyl 2-ethylbutanoate typically involves the esterification reaction between cyclobutylmethanol and 2-ethylbutanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as immobilized enzymes, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions: Cyclobutylmethyl 2-ethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield cyclobutylmethanol and 2-ethylbutanoic acid.
Reduction: The ester can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Cyclobutylmethanol and 2-ethylbutanoic acid.
Reduction: Cyclobutylmethanol and 2-ethylbutanol.
Transesterification: New esters and alcohols depending on the reactants used.
科学的研究の応用
Cyclobutylmethyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: The compound’s esters are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical intermediates.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.
作用機序
The mechanism of action of cyclobutylmethyl 2-ethylbutanoate in biological systems involves its hydrolysis to release cyclobutylmethanol and 2-ethylbutanoic acid. These metabolites can interact with various molecular targets, including enzymes and receptors, leading to potential biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with lipid membranes and proteins.
類似化合物との比較
Cyclobutylmethyl 2-ethylbutanoate can be compared with other esters, such as:
Cyclobutylmethyl acetate: Similar structure but with an acetate group instead of 2-ethylbutanoate.
Cyclobutylmethyl propanoate: Contains a propanoate group instead of 2-ethylbutanoate.
Cyclobutylmethyl butanoate: Similar but with a butanoate group.
Uniqueness: this compound is unique due to the presence of the 2-ethylbutanoate group, which imparts distinct chemical and physical properties compared to other esters. This uniqueness makes it valuable for specific applications in the flavor and fragrance industry and as a subject of chemical research.
特性
CAS番号 |
90095-16-2 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
cyclobutylmethyl 2-ethylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-3-10(4-2)11(12)13-8-9-6-5-7-9/h9-10H,3-8H2,1-2H3 |
InChIキー |
VLEUVNXIEIWBPD-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(=O)OCC1CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


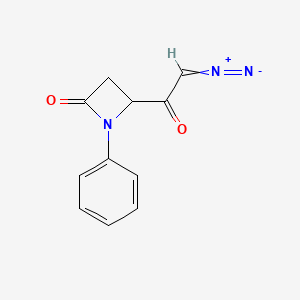
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)
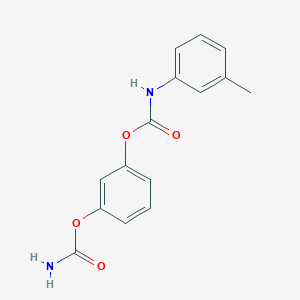
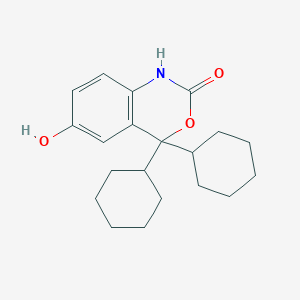
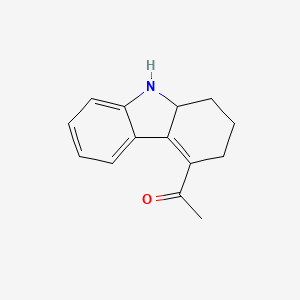
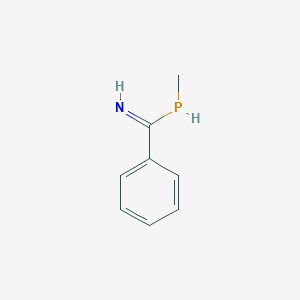
![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)
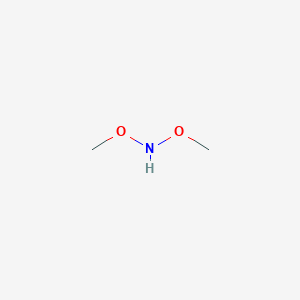
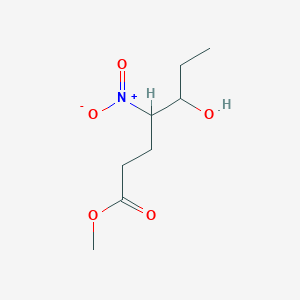
![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)

